molecular formula C15H16N2O3S2 B12232694 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(isoquinolin-1-ylsulfanyl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(isoquinolin-1-ylsulfanyl)acetamide

Cat. No.: B12232694
M. Wt: 336.4 g/mol
InChI Key: XZNXDPKBCXFRAK-UHFFFAOYSA-N
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Description

N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(ISOQUINOLIN-1-YLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thioamides This compound is characterized by the presence of a thiolane ring and an isoquinoline moiety, which are connected through a sulfanylacetyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(ISOQUINOLIN-1-YLSULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.

    Attachment of the Isoquinoline Moiety: The isoquinoline moiety can be introduced via a nucleophilic substitution reaction, where an isoquinoline derivative reacts with a halogenated intermediate.

    Formation of the Sulfanylacetyl Linkage: The final step involves the coupling of the thiolane and isoquinoline intermediates through a sulfanylacetyl linkage, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(ISOQUINOLIN-1-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoquinoline moiety can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The sulfanylacetyl linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiolane and isoquinoline derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(ISOQUINOLIN-1-YLSULFANYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoquinoline moiety may play a role in binding to aromatic residues, while the thiolane ring could be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dioxo-1-thiolan-3-yl)-2-(quinolin-1-ylsulfanyl)acetamide
  • N-(1,1-Dioxo-1-thiolan-3-yl)-2-(pyridin-1-ylsulfanyl)acetamide

Uniqueness

N-(1,1-DIOXO-1??-THIOLAN-3-YL)-2-(ISOQUINOLIN-1-YLSULFANYL)ACETAMIDE is unique due to the combination of the thiolane ring and isoquinoline moiety, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in designing new molecules with specific desired properties.

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-isoquinolin-1-ylsulfanylacetamide

InChI

InChI=1S/C15H16N2O3S2/c18-14(17-12-6-8-22(19,20)10-12)9-21-15-13-4-2-1-3-11(13)5-7-16-15/h1-5,7,12H,6,8-10H2,(H,17,18)

InChI Key

XZNXDPKBCXFRAK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CSC2=NC=CC3=CC=CC=C32

Origin of Product

United States

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